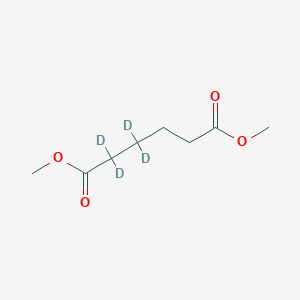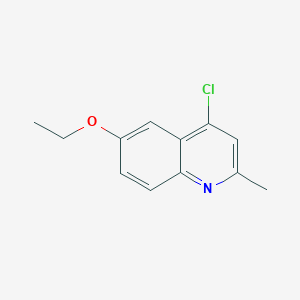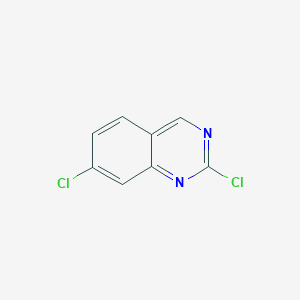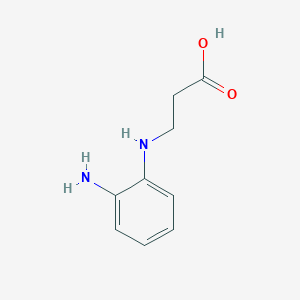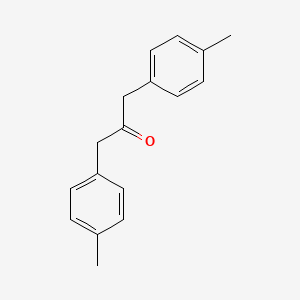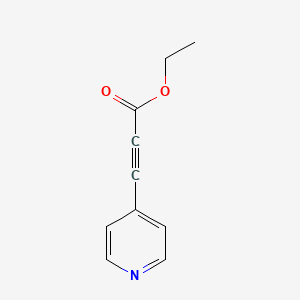
Methyl tetradecanoate-D27
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl tetradecanoate-D27, also known as deuterated methyl myristate, is a stable isotope-labeled compound. It is a fatty acid methyl ester derived from the esterification of myristic acid with methanol. The deuterium labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl tetradecanoate-D27 is synthesized through the esterification of tetradecanoic acid (myristic acid) with deuterated methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl tetradecanoate-D27 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetradecanoic acid.
Reduction: It can be reduced to form tetradecanol.
Substitution: It can undergo nucleophilic substitution reactions to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.
Major Products
Oxidation: Tetradecanoic acid.
Reduction: Tetradecanol.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Methyl tetradecanoate-D27 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Used in the development of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of methyl tetradecanoate-D27 involves its incorporation into biological systems where it mimics the behavior of its non-deuterated counterpart, methyl myristate. The deuterium atoms provide a unique signature that can be detected using mass spectrometry, allowing researchers to trace its metabolic pathways. In biological systems, it can induce melanin production in melanoma cells, highlighting its potential use in studying skin pigmentation .
Comparison with Similar Compounds
Similar Compounds
Methyl tetradecanoate: The non-deuterated version of methyl tetradecanoate-D27.
Methyl hexadecanoate: Another fatty acid methyl ester derived from hexadecanoic acid.
Methyl octadecanoate: A fatty acid methyl ester derived from octadecanoic acid.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easily distinguishable from its non-deuterated counterparts, allowing for precise tracking in metabolic studies. This makes it particularly valuable in fields requiring detailed analysis of metabolic pathways and drug distribution .
Properties
Molecular Formula |
C15H30O2 |
|---|---|
Molecular Weight |
269.56 g/mol |
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoate |
InChI |
InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3-14H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 |
InChI Key |
ZAZKJZBWRNNLDS-NFTMZUINSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



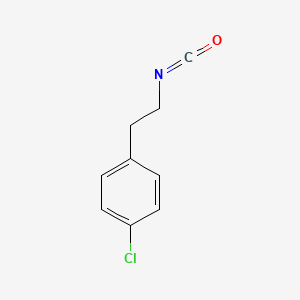



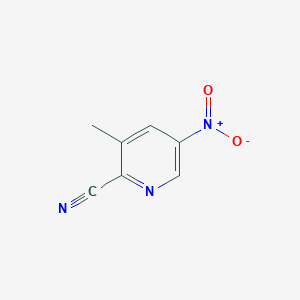
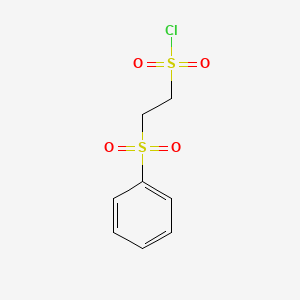
![2-[(4-Fluorophenyl)methyl]oxirane](/img/structure/B1367029.png)
